NH-bis(m-PEG4) is a molecule classified as a PEG (Polyethylene Glycol) linker (). It finds applications in various scientific research fields due to its unique properties:
NH-bis(m-PEG4) can be used as a linker molecule in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are a novel class of drugs that hijack the body's natural protein degradation machinery to target and eliminate disease-causing proteins (, ). In a PROTAC molecule, the linker connects a ligand (molecule that binds to a specific protein) to an E3 ubiquitin ligase (enzyme that targets proteins for degradation). NH-bis(m-PEG4) offers the required flexibility and spacer functionality for effective PROTAC design.
The ability of NH-bis(m-PEG4) to react with various functional groups makes it a valuable tool for bioconjugation. Bioconjugation involves linking different biomolecules (e.g., proteins, peptides, drugs) to create new entities with desired properties. NH-bis(m- PEG4) can be used to attach PEG chains to biomolecules, thereby improving their water solubility, reducing immunogenicity (the ability to trigger an immune response), and enhancing their circulation time in the body ().
NH-bis(m-PEG4) is classified as an amino polyethylene glycol linker. It features two polyethylene glycol (PEG) branches attached to an amino group. This structure allows for significant solubility in aqueous environments and enhances the biocompatibility of conjugated molecules. The chemical formula for NH-bis(m-PEG4) is C${37}$H${66}$N${4}$O${15}$, and its CAS number is 123852-08-4 .
These reactions are essential for creating stable linkages in bioconjugates used in drug delivery systems and other applications.
NH-bis(m-PEG4) exhibits several biological activities due to its structure. Its ability to enhance solubility and stability makes it suitable for:
The PEGylation provided by NH-bis(m-PEG4) can also reduce immunogenicity and increase the half-life of drugs in circulation.
NH-bis(m-PEG4) has a wide range of applications:
Studies on NH-bis(m-PEG4) have shown that it can interact favorably with various biomolecules. Its PEG chains help create a sterically favorable environment that can shield therapeutic agents from immune recognition while maintaining their activity. Interaction studies typically involve assessing binding affinities and stability in biological environments, which are critical for evaluating its efficacy in drug delivery applications.
Several compounds share structural similarities with NH-bis(m-PEG4). Here are some notable examples:
Compound Name | Structure Type | Unique Feature |
---|---|---|
N-Mal-N-bis(PEG4-NH-Boc) | Trifunctional linker | Contains Boc-protected amine groups |
NH-bis(PEG4-acid) | Acidic PEG linker | Contains carboxylic acid functionality |
NH-bis(PEG4-Propargyl) | Alkyne-functionalized | Incorporates an alkyne group for click chemistry |
What sets NH-bis(m-PEG4) apart is its dual PEG branches combined with an amino functionality, which enhances both solubility and reactivity compared to other linkers. This unique combination allows for versatile applications in drug development and bioconjugation strategies that might not be achievable with other compounds.
Industrial production of Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) requires sophisticated methodologies that ensure high yield, purity, and cost-effectiveness. The compound, with molecular formula Carbon 18 Hydrogen 39 Nitrogen 1 Oxygen 8 and molecular weight 397.5 grams per mole [1] [2], represents a critical intermediate in pharmaceutical and biotechnology applications, particularly in Proteolysis-Targeting Chimera synthesis [2] [3].
The industrial synthesis of Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) typically employs a multi-step approach involving controlled polymerization and selective functionalization. Large-scale production utilizes continuous flow reactors to maintain consistent temperature and mixing conditions . The process begins with the controlled oligomerization of ethylene oxide units, followed by amino functionalization through sequential chemical transformations [5] [6].
Modern industrial facilities employ automated reaction systems with precise temperature and pressure control to ensure reproducible synthesis [7]. The manufacturing process prioritizes scalability, reproducibility, and cost-effectiveness while maintaining stringent quality standards [7]. Industrial production typically achieves yields ranging from 82 to 99 percent with purity levels exceeding 98 percent [5].
The tosylation reaction pathway represents the most widely employed industrial method for synthesizing Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4). This approach involves the sequential tosylation of polyethylene glycol precursors followed by nucleophilic substitution with amines [6] .
The initial tosylation step employs para-toluenesulfonyl chloride in the presence of base catalysts such as triethylamine or pyridine . The reaction typically occurs in dichloromethane or dimethylformamide at controlled temperatures between 0 and 25 degrees Celsius [6]. Industrial protocols optimize reaction conditions to minimize side reactions, particularly beta-elimination of tosylate groups that can reduce overall yield [6] [9].
Following tosylation, the amination reaction proceeds through nucleophilic substitution mechanisms. Industrial processes employ ammonia or primary amines under carefully controlled conditions to ensure selective amine incorporation [5] [6]. The reaction temperature is maintained between 25 and 45 degrees Celsius, with reaction times optimized between 30 minutes and 4 hours depending on the specific substrate and conditions [10].
Advanced industrial protocols employ sequential reagent addition approaches that eliminate intermediate isolation steps, significantly improving process efficiency [5]. These one-pot methodologies achieve overall yields of 74 percent with end-group conversions exceeding 95 percent [5]. The zinc-mediated reduction approach, utilizing zinc in the presence of ammonium chloride, provides particularly effective conversion of azido intermediates to amino-terminated products with isolated yields of 82 to 99 percent [5].
The industrial tosylation-amination pathway benefits from simple solvent extraction work-up procedures that allow rapid isolation of products without contamination from reagents [5]. This approach eliminates the need for extensive chromatographic purification, making it particularly suitable for large-scale production [5].
Industrial purification of Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) employs multiple complementary techniques to achieve the high purity levels required for pharmaceutical applications. The purification strategy typically combines bulk separation methods with high-resolution finishing techniques [11] [12].
Size exclusion chromatography serves as the primary separation technique for removing low molecular weight byproducts and unreacted starting materials [11]. Industrial-scale size exclusion systems utilize large columns packed with specialized resins that provide effective separation based on hydrodynamic radius differences [11]. This technique proves particularly effective for removing polyethylene glycol hydrolysis byproducts and buffer components [11].
Ion exchange chromatography provides charge-based separation capabilities that prove essential for removing ionic impurities and achieving final purity specifications [11]. Industrial ion exchange systems employ both cation and anion exchange resins in sequential processing steps [11]. The technique effectively separates positional isomers and removes trace metal contamination that could interfere with downstream applications [11].
Crystallization represents the final purification step in industrial protocols, providing the highest purity levels achievable through conventional methods [13]. Industrial crystallization employs controlled temperature protocols with optimized solvent systems to achieve consistent crystal formation [13]. The process typically involves dissolution in hot diethyl ether followed by controlled cooling and addition of anti-solvents such as hexane [13].
Advanced industrial facilities employ automated column chromatography systems for high-throughput purification when conventional methods prove insufficient [13]. These systems utilize polystyrene-divinylbenzene beads as chromatographic packing with ethanol-water eluent systems [12]. The approach provides one-step purification with product purity exceeding 99 percent at gram scale [12].
Polyethylene glycol precipitation coupled with chromatography offers an alternative purification strategy particularly suitable for large-scale operations [14]. This method achieves recovery rates of 87 percent with purification factors of 61.5 fold [14]. The technique effectively removes bacterial cells, impurity proteins, and nucleic acids while maintaining product integrity [14].
Laboratory-scale synthesis of Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) derivatives employs specialized methodologies designed for research applications and small-scale production. These approaches prioritize flexibility, rapid synthesis, and precise control over product specifications [15] [16].
Solid-phase synthesis methodologies provide significant advantages for laboratory-scale preparation of Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) derivatives [6] [9]. These approaches utilize polymer-supported reagents that enable simple purification through washing procedures [6]. The methodology eliminates the need for chromatographic purification while achieving high yields and purity levels [6].
The stepwise solid-phase approach employs specialized monomers containing base-labile protecting groups such as phenethyl groups [9] [17]. This strategy enables deprotection and coupling reactions in a single pot, significantly simplifying the synthetic procedure [9]. Laboratory protocols achieve complete conversion through repeated deprotonation and coupling cycles [6].
Microwave-assisted synthesis provides rapid heating and enhanced reaction rates for laboratory-scale production [15]. These methods employ specialized reaction vessels and controlled heating protocols that reduce reaction times while maintaining product quality [15]. The approach proves particularly effective for amide coupling reactions commonly employed in Proteolysis-Targeting Chimera synthesis [15].
Click chemistry methodologies offer orthogonal reaction pathways that prove valuable for laboratory-scale derivative synthesis [15] [16]. Copper-catalyzed azide-alkyne cycloaddition provides reliable triazole formation for attaching diverse functional groups [16]. The approach achieves yields of 55 to 90 percent on 100 milligram scale with straightforward purification using reverse-phase chromatography [16].
Functional group orthogonality represents a critical consideration in laboratory-scale synthesis of Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) derivatives. The compound contains multiple reactive sites that require careful protection and deprotection strategies to achieve selective modification [18] [19].
The primary amine functionality in Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) exhibits high reactivity toward electrophilic species including N-hydroxysuccinimide esters, aldehydes, and carboxylic acids [1] [20]. This reactivity enables diverse bioconjugation applications but requires careful consideration of reaction conditions to prevent unwanted side reactions [18]. Common protecting groups for amine functionality include tert-butoxycarbonyl, 9-fluorenylmethoxycarbonyl, and benzyloxycarbonyl groups [18].
The polyethylene glycol backbone provides remarkable chemical stability under most reaction conditions, enabling selective modification of terminal functional groups [18]. The ether linkages within the backbone exhibit very low reactivity, making them compatible with a wide range of synthetic transformations [18]. This stability proves essential for multi-step synthetic sequences where backbone integrity must be maintained [18].
Bioorthogonal click chemistry provides particularly powerful strategies for selective modification of Nitrogen Hydrogen bis(methoxy Polyethylene Glycol 4) derivatives [18] [19]. The strain-promoted azide-alkyne cycloaddition offers copper-free reaction conditions that prove compatible with biological systems [19]. These reactions achieve second-order rate constants up to 10^5 M^-1 s^-1, enabling rapid and selective labeling [19].
The inverse electron demand Diels-Alder cycloaddition between tetrazines and dienophiles represents another highly orthogonal reaction suitable for derivative synthesis [21]. This reaction proceeds rapidly under mild conditions without requiring metal catalysts [21]. The biocompatibility and selectivity of this approach make it particularly valuable for biological applications [21].
Oxime and hydrazone formation provide additional orthogonal chemistry options for incorporating carbonyl-containing molecules [19]. Aniline catalysis accelerates these condensation reactions at physiological pH, achieving rates up to 40-fold higher than uncatalyzed reactions [19]. The reversible nature of these linkages enables controlled release applications [19].
Advanced orthogonal strategies employ multiple protecting groups to enable sequential modification of different functional sites [18]. For example, simultaneous protection of amine groups with 9-fluorenylmethoxycarbonyl and hydroxyl groups with trityl enables selective deprotection and modification in any desired sequence [9]. These approaches provide unprecedented control over derivative synthesis [18].
The development of orthogonal protection strategies proves essential for complex multi-step syntheses common in Proteolysis-Targeting Chimera development [16]. Sequential deprotection and coupling reactions enable precise assembly of heterobifunctional degraders with defined linker properties [16]. Laboratory-scale protocols achieve overall yields exceeding 70 percent through optimized reaction sequences [16].
Temperature and solvent selection play critical roles in maintaining functional group orthogonality during derivative synthesis [18]. Mild reaction conditions between 0 and 45 degrees Celsius prove optimal for most transformations [5]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation while maintaining chemical compatibility .